molecular formula ErGa3 B14729668 CID 78062098

CID 78062098

Cat. No.: B14729668
M. Wt: 376.43 g/mol
InChI Key: VEVMUFQPMBCZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 78062098 (referred to as compound 4 in ) is a chaetogobosin-derived epoxide with the molecular formula C₃₁H₃₄N₂O₈ and a molecular weight of 610.62 g/mol (HRESIMS: m/z 611.2246 [M + H]⁺). Its structure was elucidated via NMR spectroscopy (¹H, ¹³C, HMBC, COSY, and NOESY), revealing a 14-membered macrocyclic ring system with an epoxide group at C-5/C-6, distinguishing it from its precursor, compound 3 (chaetogobosin Vb derivative). Key spectral features include:

  • C-5/C-6 epoxide signals: δC 63.0 (C-5) and δC 65.1 (C-6).
  • Stereochemistry: The (5R, 6S) configuration was confirmed by NOESY correlations (Me-11 to H-3 and Me-12) and ECD spectral matching.

This compound is hypothesized to form via enzymatic epoxidation of compound 3, retaining the core chaetogobosin scaffold while introducing oxidative modifications.

Properties

Molecular Formula

ErGa3

Molecular Weight

376.43 g/mol

InChI

InChI=1S/Er.3Ga

InChI Key

VEVMUFQPMBCZMN-UHFFFAOYSA-N

Canonical SMILES

[Ga].[Ga].[Ga].[Er]

Origin of Product

United States

Preparation Methods

The preparation of CID 78062098 involves several synthetic routes and reaction conditions. One common method includes the use of 5-bromoindole as an initial raw material, followed by a series of reactions such as Friedel-Craft reaction, amidation, reduction, and tert-butyloxycarbonyl protection to obtain the target product . Industrial production methods may vary, but they generally follow similar synthetic pathways to ensure the purity and yield of the compound.

Chemical Reactions Analysis

CID 78062098 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

CID 78062098 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of CID 78062098 involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of CID 78062098 and Related Compounds

Compound Molecular Formula Key Structural Features Modification Site Reference
This compound (4) C₃₁H₃₄N₂O₈ C-5/C-6 epoxide, 14-membered macrocycle C-5/C-6 (epoxidation of 3)
Compound 3 C₃₁H₃₄N₂O₇ C-5/C-6 double bond, no epoxide Parent structure of 4
Compound 5 C₃₁H₃₄N₂O₈ C-3′ carbonyl, 1′-NO₂ substituent Indole ring modification
Lochmolin C (3) C₁₅H₂₄O₃ 4-OH, 10-OOH, trisubstituted double bond C-4/C-10 oxygenation
iso-Cladospolide B (6) C₁₅H₂₂O₄ Polyketide-derived lactone, (4S,5S,11R) configuration Biogenetic polyketide pathway

Key Observations :

  • This compound vs. Compound 3 : The epoxidation at C-5/C-6 in this compound replaces the double bond in compound 3, altering ring strain and reactivity.
  • This compound vs. Compound 5: Both share the same molecular formula, but compound 5 features a nitro group (1′-NO₂) and a C-3′ carbonyl, indicating divergent biosynthetic branching.
  • Lochmolin C: Unlike this compound, Lochmolin C is a smaller sesquiterpenoid with peroxide (10-OOH) and hydroxyl (4-OH) groups, demonstrating variability in oxygenation patterns among fungal metabolites.

Spectroscopic and Stereochemical Differences

Table 2: NMR and ECD Spectral Data Comparison

Compound C-5/C-6 Signals (δC) Key NOESY Correlations ECD Profile Match
This compound (4) 63.0 (C-5), 65.1 (C-6) Me-11 → H-3; Me-12 → H-3 Matched (5R,6S) configuration
Compound 3 125.4 (C-5), 135.2 (C-6) Me-11 → H-5; Me-12 → H-6 N/A (double bond)
iso-Cladospolide B (6) N/A H-7 → H-8α; H-8α → H-9α (4S,5S,11R) confirmed by X-ray

Notable Findings:

  • The downfield shift of C-5/C-6 in this compound (δC 63.0–65.1) versus compound 3 (δC 125.4–135.2) confirms epoxide formation.
  • NOESY data for this compound support α-orientation of Me-11 and Me-12, contrasting with compound 3’s β-oriented substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.